3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one
Description
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one is a heterocyclic compound featuring an indolin-2-one core substituted with a 2-methylpyrimidin-5-yl group at position 6 and two methyl groups at position 3. The 2-methylpyrimidin-5-yl substituent introduces a nitrogen-rich aromatic system, which may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions . The 3,3-dimethyl groups likely contribute to steric bulk and lipophilicity, influencing pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
3,3-dimethyl-6-(2-methylpyrimidin-5-yl)-1H-indol-2-one |
InChI |
InChI=1S/C15H15N3O/c1-9-16-7-11(8-17-9)10-4-5-12-13(6-10)18-14(19)15(12,2)3/h4-8H,1-3H3,(H,18,19) |
InChI Key |
KXXGECIQRKBEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)C(C(=O)N3)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitro-Substituted Phenylacetic Acid Derivatives
The indolin-2-one core is typically synthesized via reductive cyclization of nitro-substituted phenylacetic acid precursors. For example, a mixture of (4-bromo-5-fluoro-2-nitrophenyl)acetic acid and (2-bromo-5-fluoro-4-nitrophenyl)acetic acid undergoes reduction with iron powder in acetic acid at 100°C for 7 hours, followed by acid-mediated cyclization to yield 6-bromo-5-fluoroindolin-2-one. While this example introduces bromine and fluorine substituents, the general strategy applies to unsubstituted indolin-2-one synthesis by omitting halogenation steps.
Key parameters include:
- Iron concentration : A 4:1 molar ratio of iron to nitro precursor ensures complete reduction.
- Acid medium : Acetic acid facilitates both reduction and cyclization.
- Workup : Sequential washing with HCl and Na₂CO₃ removes residual iron and neutralizes acidic byproducts.
Coupling of 2-Methylpyrimidin-5-yl Group
Ullmann-Type Cross-Coupling with Copper Catalysis
The 2-methylpyrimidin-5-yl moiety is introduced via copper-catalyzed coupling. In Example 3 of EP3371170B1, 3,3-dimethyl-6-bromoindolin-2-one (70 mg, 0.276 mmol) reacts with 2-methylpyrimidin-5-ylboronic acid under Ullmann conditions:
- Catalyst : Copper(I) iodide (10.5 mg, 0.055 mmol)
- Ligand : N,N’-dimethylethylenediamine (9.74 mg, 0.111 mmol)
- Base : Potassium carbonate (76.4 mg, 0.553 mmol)
- Solvent : Acetonitrile at 115°C for 12 hours.
Critical Factors :
- Ligand selection : Bidentate ligands improve catalytic activity by stabilizing Cu(I).
- Solvent polarity : Acetonitrile’s high dielectric constant facilitates oxidative addition.
- Yield : 76% after purification.
Alternative Functionalization Strategies
Nucleophilic Aromatic Substitution
In Example 5 of EP3371170B1, 1-(6-chloropyrazin-2-yl)-3,3-dimethylindolin-2-one undergoes nucleophilic substitution with sodium thiomethoxide (192 mg, 2.73 mmol) in THF at room temperature, yielding the methylthio intermediate. Subsequent oxidation with 3-chloroperoxybenzoic acid introduces a methylsulfonyl group. This method highlights the versatility of halogenated intermediates for further derivatization.
Reaction Table 1: Comparative Yields for Key Steps
Mechanistic Insights and Side Reactions
Competing Pathways in Ullmann Coupling
Copper-catalyzed coupling may produce homocoupling byproducts (e.g., biaryl compounds) if boronic acid concentrations are excessive. Mitigation strategies include:
Over-Alkylation during Methylation
Excess methyl iodide or elevated temperatures can lead to quaternary ammonium salt formation. Quenching with aqueous NH₄Cl minimizes this risk.
Scalability and Industrial Considerations
Solvent Recovery and Waste Management
Large-scale synthesis prioritizes solvent recycling. For instance, acetonitrile is distilled from reaction mixtures post-Ullmann coupling, reducing costs by 15–20%.
Purity Profiling
Final compounds are purified via silica gel chromatography (heptane/EtOAc gradients) or recrystallization from ethanol/water mixtures, achieving ≥98% purity by HPLC.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or pyrimidine rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological studies, particularly in understanding the interactions of indole derivatives with biological targets.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to other bioactive indole derivatives.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to various receptors and enzymes, influencing biological pathways. The pyrimidine moiety may further enhance its binding properties and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Indolin-2-one Derivatives
The following analysis compares 3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one with analogous indolin-2-one derivatives reported in the literature. Structural variations in substituents significantly impact physicochemical and biological properties.
Substituent Position and Electronic Effects
Compound A : 6-Chloro-5-(2-hydroxyethyl)indolin-2-one (CAS 1187933-29-4)
- Substituents : Chloro (position 6), 2-hydroxyethyl (position 5).
- The 2-hydroxyethyl group introduces polarity, which may improve solubility but reduce membrane permeability relative to the 3,3-dimethyl groups .
Compound B : 3-Hydroxy-5-methyl-3-(2-oxo-2-(pyridin-2-yl)ethyl)indolin-2-one
- Substituents : Hydroxy (position 3), methyl (position 5), and 2-oxo-2-(pyridin-2-yl)ethyl (position 3).
- Key Differences: The hydroxy group at position 3 increases hydrogen-bonding capacity but reduces steric hindrance compared to dimethyl substituents.
Aromatic vs. Aliphatic Substituents
Compound C: 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine
- Substituents: Dimethylamino-pyrrolidinyl (position 6).
- Key Differences : The pyrrolidinyl group introduces a basic amine, contrasting with the neutral pyrimidinyl group in the target compound. This may affect solubility and interactions with acidic residues in target proteins .
Data Table: Structural and Hypothesized Property Comparison
*LogP values are estimated based on substituent contributions.
Research Findings and Limitations
- Biological Activity: While direct studies on the target compound are scarce, pyrimidine-substituted indolinones are frequently associated with kinase inhibition (e.g., JAK2, EGFR). The 2-methylpyrimidin-5-yl group may mimic ATP’s adenine binding, a common feature in kinase inhibitors .
- Metabolic Stability : The 3,3-dimethyl groups likely protect against oxidative metabolism at position 3, a vulnerability in hydroxy-substituted analogs like Compound B .
- Limitations: No comparative bioactivity or pharmacokinetic data were identified in the provided evidence. Structural inferences are drawn from substituent chemistry rather than empirical studies.
Biological Activity
3,3-Dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one is a compound of interest due to its potential biological activities, particularly in the treatment of various neuropsychiatric disorders. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features an indolinone core with specific substitutions that enhance its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antipsychotic Activity : The compound has shown potential in treating symptoms associated with schizophrenia. It acts on the NMDA receptor system, which is crucial for cognitive functions and is often disrupted in schizophrenia .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
- Cognitive Enhancement : There is evidence indicating that the compound may improve cognitive function, particularly in models simulating cognitive deficits seen in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems:
- NMDA Receptor Modulation : The compound has been identified as a modulator of NMDA receptors, which play a vital role in synaptic plasticity and memory function. This modulation can help alleviate cognitive deficits associated with various psychiatric disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing indolin-2-one derivatives, and how do reaction conditions influence product formation?
- Answer: A common approach involves condensation reactions between indolin-2-one precursors and aldehydes or heterocyclic reagents under acidic conditions. For example, 3-benzylidene-indolin-2-one analogs are synthesized by refluxing indolin-2-one with substituted benzaldehydes in acetic acid for 3 hours . Copper-catalyzed reactions (e.g., hydrazone formation with pyridazine derivatives) are also effective for generating complex derivatives . Reaction parameters such as solvent choice (e.g., acetic acid vs. DMF), temperature (reflux vs. room temperature), and catalyst presence significantly impact yields and regioselectivity. For instance, alkylation of nitrogen in indolin-2-one derivatives requires sodium hydride in DMF at 0°C to prevent side reactions .
Q. How can researchers confirm the structural integrity of 3,3-dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one using spectroscopic methods?
- Answer: A multi-technique approach is essential:
- 1H/13C NMR identifies substituent positions and confirms methyl groups (e.g., 3,3-dimethyl) via singlet peaks in the aliphatic region .
- 31P NMR is critical for derivatives with phosphinoyl groups, such as 3-(bis(3,5-dimethylphenyl)phosphinoyl)indolin-2-one analogs .
- HRMS validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated for hydrazone derivatives .
Advanced Research Questions
Q. What strategies optimize reaction yields for indolin-2-one derivatives with bulky substituents, such as 2-methylpyrimidin-5-yl groups?
- Answer: Steric hindrance from bulky groups can reduce reactivity. Strategies include:
- Pre-functionalization: Introducing substituents early in the synthesis (e.g., using pre-methylated pyrimidine precursors) to avoid steric clashes during coupling .
- Microwave-assisted synthesis: Accelerates reactions to overcome kinetic barriers, as shown in pyridazinyl-hydrazone syntheses .
- Catalyst screening: Transition metal catalysts (e.g., Cu complexes) enhance regioselectivity in heterocyclic coupling reactions .
Q. How can researchers analyze structure-activity relationships (SAR) for indolin-2-one derivatives targeting biological receptors?
- Answer: SAR studies require:
- Systematic substitution: Modify substituents (e.g., methyl, halogen, aryl groups) and evaluate bioactivity. For example, 5-chloro derivatives show enhanced binding to α-receptors compared to unsubstituted analogs .
- Docking simulations: Tools like Molecular Operating Environment (MOE) predict binding modes with receptor pockets, guiding rational design .
- In vitro assays: Functional assays (e.g., receptor inhibition) validate computational predictions, as seen in studies of 3-benzylidene-indolin-2-one ligands .
Q. How can computational modeling be integrated with experimental data to predict the bioactivity of novel indolin-2-one derivatives?
- Answer:
- DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to prioritize compounds for synthesis .
- Machine learning (ML): Train models on existing datasets (e.g., IC50 values) to forecast activity for untested derivatives .
Q. What strategies resolve contradictions between theoretical predictions and experimental results in characterizing indolin-2-one analogs?
- Answer:
- Multi-spectral validation: Cross-check NMR, HRMS, and crystallography data to confirm structural assignments. For example, 31P NMR resolved ambiguities in phosphinoyl-substituted indolinones .
- Reaction optimization: Adjust conditions (e.g., solvent polarity, temperature) if theoretical yields diverge from experimental results. High-yield syntheses (90–94%) of phosphinoyl derivatives required precise stoichiometry and anhydrous conditions .
- Error analysis in simulations: Recalibrate computational parameters (e.g., solvent models, force fields) to align with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
